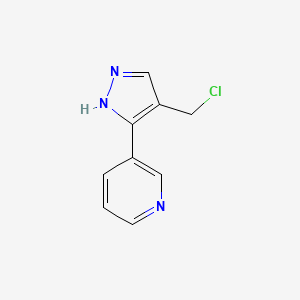

3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-4-8-6-12-13-9(8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAMZPDHYYICEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Chloromethylpyridine compounds are often used as intermediates in the synthesis of various pharmaceuticals.

Mode of Action

Chloromethyl groups in organic compounds are known to be reactive, and they can participate in various chemical reactions, such as nucleophilic substitution.

Biochemical Pathways

It’s worth noting that chloromethylpyridine compounds can be used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

The compound’s solubility in water, which can impact its bioavailability, is reported to be >=10 g/100 ml at 19 ºc.

Biochemical Analysis

Biochemical Properties

3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate.

Cellular Effects

The effects of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain dosage, beyond which toxicity becomes apparent.

Metabolic Pathways

3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine within tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine within these compartments can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

3-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a pyrazole ring, which is fused with a pyridine ring. This unique structure contributes to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 221.68 g/mol.

The biological activity of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity.

- Receptor Binding : The compound has shown potential as a ligand for various receptors, influencing signaling pathways associated with inflammation and microbial resistance .

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain analogs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Its structural components allow for effective interaction with microbial cell membranes, disrupting their integrity and function .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine and its biological activity has been explored in several studies. The presence of different substituents on the pyrazole and pyridine rings significantly influences its activity:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 3-(4-bromomethyl)-1H-pyrazol-3-yl)pyridine | Bromomethyl group | Enhanced antimicrobial properties |

| 3-(iodomethyl)-1H-pyrazol-3-yl)pyridine | Iodomethyl group | Increased enzyme inhibition |

| 3-(hydroxymethyl)-1H-pyrazol-3-yl)pyridine | Hydroxymethyl group | Improved solubility and bioavailability |

These modifications can lead to variations in potency and selectivity toward specific biological targets.

Case Studies

Numerous studies have been conducted to assess the efficacy of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine in various biological contexts:

- Study on Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Assays : A series of antimicrobial tests revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a chloromethyl group attached to the pyrazole ring, which enhances its reactivity. This group allows for participation in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The presence of both pyrazole and pyridine rings contributes to its unique chemical behavior, enabling the formation of various derivatives through functionalization reactions.

Key Reactions

- Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles, facilitating the synthesis of more complex molecules.

- Condensation Reactions : The compound can undergo condensation with other reagents to form larger heterocyclic structures.

Biological Activities

Research indicates that compounds similar to 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine exhibit diverse biological activities. These include:

- Antimicrobial Properties : Certain derivatives have shown effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Some studies suggest that derivatives may inhibit tumor growth, highlighting their potential in cancer therapy.

Medicinal Chemistry Applications

The structural characteristics of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine make it an attractive scaffold for drug design. Its ability to mimic purine bases positions it as a potential lead compound for developing therapeutics targeting various diseases.

Case Studies

- Antimicrobial Agents : A study demonstrated that specific derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance.

- Anti-inflammatory Drugs : Research has shown that modifications to the pyrazole ring can enhance anti-inflammatory effects, indicating pathways for developing new treatments for conditions like arthritis.

- Cancer Therapeutics : Investigations into the anticancer properties revealed that certain derivatives induce apoptosis in cancer cells, providing insights into their mechanism of action and potential as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison :

- The chloromethyl group in 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine disrupts planarity and introduces steric hindrance, likely reducing crystallinity compared to 4-(1H-pyrazol-3-yl)pyridine.

- The –CH₂Cl group enhances reactivity for alkylation or metal coordination, unlike the inert –H substituent in the analog .

Substituted Pyrazole-Pyridine Derivatives

From and , substituted pyridines with chloro, nitro, or aryl groups exhibit distinct properties:

Key Differences :

- Reactivity : The chloromethyl group enables nucleophilic substitutions (e.g., SN2 reactions) absent in nitro- or bromo-substituted analogs.

- Coordination Chemistry : Unlike halogenated derivatives, –CH₂Cl may act as a leaving group or coordinate to metals via the chloride, as seen in Ir(III) complexes with pyrazole ligands .

Metal-Coordinating Pyrazole Derivatives

- Bis-cyclometallated Ir(III) Complexes : Ligands like 2-(1H-pyrazol-3-yl)pyridine (HL1–3) form stable complexes with Ir(III). The –CH₂Cl substituent in 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine could modify ligand field strength or steric effects compared to –CF₃ or –Ph groups .

- Lanthanide Complexes : Pyrazole-pyridine hybrids (e.g., 3-PyPzH) coordinate with lanthanides (e.g., Gd³⁺). Chloromethyl substitution may alter solubility or luminescence properties .

Preparation Methods

Chloromethylation of Pyrazole Derivatives

A critical step in synthesizing 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is the chloromethylation at the 4-position of the pyrazole ring. This is typically achieved by:

- Starting from pyrazole-3-pyridine derivatives : The pyrazole ring is first constructed with a pyridine substituent at the 3-position.

- Chloromethylation reagents : Using reagents such as chloromethyl chloride or chloromethyl ethers under acidic or Lewis acid catalysis to introduce the chloromethyl group at the 4-position of the pyrazole ring.

This step requires careful control of reaction conditions to avoid over-chloromethylation or side reactions.

Catalytic and Multicomponent Approaches

Recent advancements include catalytic and multicomponent reactions enabling efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, structurally related to 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine.

- Nano-magnetic metal–organic framework catalysts : For example, Fe3O4@MIL-101(Cr)-N(CH2PO3)2 has been used as a reusable catalyst in solvent-free conditions to synthesize pyrazolopyridines with good yields and short reaction times.

- Four-component bicyclization reactions : A method involving arylglyoxals, pyrazol-5-amines, aromatic amines, and other components under microwave heating in acetic acid solvent has been developed to form polysubstituted pyrazolo[3,4-b]pyridines with controlled stereochemistry and good yields.

These methods provide versatile platforms to access pyrazole-pyridine frameworks with various substituents, including chloromethyl groups, by modification of starting materials or post-synthetic functionalization.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity:

Representative Data Table: Yield Optimization for Pyrazolo[3,4-b]pyridine Synthesis

| Entry | Solvent | Promoter (equiv) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K2CO3 (1.0) | 80 | 25 | Trace |

| 2 | DMF | p-TsOH (1.0) | 80 | 25 | Trace |

| 3 | DMF | CF3CO2H (1.0) | 80 | 25 | Trace |

| 4 | DMF | HOAc (1.0) | 80 | 25 | 15 |

| 5 | DMF | HOAc (4.0) | 80 | 25 | 39 |

| 6 | HOAc | – | 80 | 25 | 57 |

| 7 | HOAc | – | 110 | 25 | 74 |

Mechanistic Insights

The synthesis of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine typically involves:

- Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with suitable β-dicarbonyl or equivalent compounds.

- Introduction of the pyridine substituent at the 3-position either by using pyridine-containing starting materials or via cross-coupling reactions.

- Chloromethylation of the pyrazole ring at the 4-position through electrophilic substitution using chloromethylating agents.

- Catalytic assistance (e.g., nano-MOF catalysts) or microwave irradiation to promote reaction efficiency and selectivity.

Summary and Outlook

The preparation of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is effectively achieved through:

- Cyclocondensation routes for pyrazole ring formation.

- Strategic chloromethylation at the 4-position.

- Use of advanced catalytic systems, such as nano-magnetic metal–organic frameworks, enabling green and efficient synthesis.

- Multicomponent and microwave-assisted methods to improve yield and reduce reaction times.

These methods provide a robust foundation for synthesizing this compound and its derivatives for further pharmacological and material science applications.

Q & A

Q. Basic

- ¹H/¹³C NMR : Key for identifying the chloromethyl (–CH₂Cl) group (δ ~4.5–4.7 ppm for –CH₂Cl in CDCl₃) and pyrazole/pyridine protons (δ ~8.5–9.0 ppm) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 215 for analogs) .

- Melting Point : Consistency with literature (e.g., 104–107°C for N-cyclopropyl derivatives) confirms purity .

Q. Advanced

- Single-Crystal XRD : Resolves geometric parameters (e.g., dihedral angles between pyrazole and pyridine rings ~4.7°) and hydrogen-bonding networks (N–H⋯O/Cl interactions) .

- TGA/DSC : Assesses thermal stability, crucial for applications in coordination polymers .

How does the chloromethyl substituent influence reactivity in coordination chemistry and functionalization?

Basic

The chloromethyl group serves as a reactive handle for nucleophilic substitution (e.g., with amines or thiols) to generate derivatives for biological screening . In coordination chemistry, the pyrazole-pyridine moiety acts as a κN¹ ligand, while the –CH₂Cl group may remain inert or participate in secondary interactions, as seen in ZnCl₂ complexes .

Advanced

The –CH₂Cl group can be exploited in post-synthetic modification (PSM) of metal-organic frameworks (MOFs). For example, substitution with azide or carboxylate groups enables covalent anchoring of functional moieties, enhancing catalytic or sensing properties .

What challenges arise in crystallizing this compound, and how are they mitigated?

Basic

Crystallization difficulties stem from conformational flexibility and solvent polarity. Slow evaporation of aqueous or dichloroethane solutions at room temperature (over 2–4 weeks) yields suitable single crystals .

Advanced

Co-crystallization with terephthalic acid or acetic acid templates stabilizes the lattice via O–H⋯N hydrogen bonds, as demonstrated in supramolecular assemblies . Microseeding with pre-formed crystals (0.5–1% w/w) accelerates nucleation in viscous solvents like DMSO .

How can computational methods predict electronic properties and guide synthetic design?

Q. Advanced

- DFT Calculations : Models HOMO/LUMO distributions to predict sites for electrophilic attack (e.g., pyrazole C4) .

- Molecular Dynamics (MD) : Simulates solvent effects on crystallization, identifying optimal conditions (e.g., aqueous ethanol >80% v/v) .

- Docking Studies : Screens derivatives for binding to biological targets (e.g., kinase inhibitors) by leveraging the pyridine scaffold’s π-stacking capability .

How do researchers resolve contradictions in reported synthesis yields or catalytic efficiencies?

Q. Advanced

- Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) identifies critical factors (temperature, catalyst loading) in Cu-mediated couplings, reconciling yield disparities (17–90%) .

- In Situ IR Spectroscopy : Monitors intermediate formation (e.g., boronate esters) to optimize reaction timelines and minimize byproducts .

What role does this compound play in constructing functional metal-organic frameworks (MOFs)?

Advanced

The pyrazole-pyridine moiety acts as a bridging ligand in Zn(II) or Cu(II) MOFs, forming tetrahedral or octahedral nodes. The –CH₂Cl group can be post-synthetically modified to introduce –CH₂NH₂ or –CH₂SH, enabling MOF functionalization for gas storage (CO₂) or catalysis (Knoevenagel reactions) .

What are the key stability considerations for handling and storing this compound?

Q. Basic

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chloromethyl group .

- Moisture Sensitivity : Desiccate with silica gel to avoid hydrolysis to –CH₂OH .

How does this compound compare to analogs in biological activity studies?

Advanced

Compared to 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine derivatives, the –CH₂Cl group enhances lipophilicity (clogP +0.5), improving blood-brain barrier penetration in neuroactive agent screens . However, it may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) .

What strategies address low yields in nucleophilic substitution reactions of the chloromethyl group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.